Introduction: The Significance of a Non-Proteinogenic Amino Acid
Introduction: The Significance of a Non-Proteinogenic Amino Acid
An In-Depth Technical Guide to L-tert-Leucine: Synthesis, Characterization, and Applications in Drug Development
Abstract: L-tert-Leucine (CAS: 20859-02-3), a non-proteinogenic amino acid, has emerged as a pivotal chiral building block in modern pharmaceutical and chemical synthesis. Its defining feature—a sterically demanding tert-butyl group—imparts unique conformational constraints and metabolic stability to molecules, making it an invaluable component in the design of advanced therapeutics. This guide provides a comprehensive technical overview of L-tert-Leucine, covering its fundamental physicochemical properties, state-of-the-art synthesis methodologies with a focus on green biocatalysis, and its critical applications as a chiral auxiliary and a key intermediate for Active Pharmaceutical Ingredients (APIs). Detailed analytical protocols for quality control and characterization are presented to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
L-tert-Leucine, chemically known as (S)-2-Amino-3,3-dimethylbutanoic acid, is a structural analog of the natural amino acid L-Leucine.[1][2] The substitution of the isobutyl side chain with a more sterically hindered tert-butyl group creates a chiral amino acid with significant hydrophobicity and rigidity.[3][4] This unique three-dimensional structure is not merely a chemical curiosity; it is the primary driver of its utility. The tert-butyl group acts as a robust molecular shield, which can prevent enzymatic degradation of peptide backbones, thereby enhancing the metabolic stability and in-vivo half-life of peptide-based drugs.[4] Furthermore, its fixed spatial arrangement makes it a powerful tool for inducing asymmetry in chemical reactions, a cornerstone of modern chiral drug synthesis.[3][5] Consequently, L-tert-Leucine is a key precursor and building block in the synthesis of numerous high-value APIs, including antiviral agents like Atazanavir and Telaprevir, and oncology therapeutics.[3][6]
Core Physicochemical Characteristics
A thorough understanding of L-tert-Leucine's properties is fundamental to its effective application in synthesis and formulation.
Identity and Structure
-
IUPAC Name : (2S)-2-amino-3,3-dimethylbutanoic acid[1]
-
Synonyms : (S)-2-Amino-3,3-dimethylbutyric acid, L-alpha-tert-Butylglycine, H-Tle-OH[5][7]
Tabulated Properties
The following table summarizes the key physicochemical data for L-tert-Leucine, critical for experimental design and process chemistry.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [5][6] |
| Melting Point | ≥300 °C (decomposes) | [5] |
| Water Solubility | 125.5 g/L (at 20 °C) | [5] |
| Optical Rotation [α]20/D | -9.5° (c = 3 in H₂O) | [5] |
| pKa | 2.39 (Predicted) | [5] |
| InChIKey | NPDBDJFLKKQMCM-SCSAIBSYSA-N | [1][5] |
Synthesis of L-tert-Leucine: A Focus on Biocatalysis
The Shift from Chemical to Enzymatic Synthesis
While classical chemical synthesis routes exist, they often involve harsh reaction conditions, tedious processes, and can result in poor enantioselectivity, requiring difficult chiral resolution steps.[7] The modern, preferred method for producing L-tert-Leucine is enzymatic synthesis. This approach, rooted in green chemistry principles, offers significant advantages, including exceptionally high optical purity (>99% ee), mild reaction conditions (ambient temperature and pressure), high conversion rates, and environmental friendliness.[5][8]
Key Workflow: Reductive Amination using Leucine Dehydrogenase (LeuDH)
The most industrially viable biocatalytic route is the asymmetric reductive amination of a keto-acid precursor, trimethylpyruvate (TMP). This reaction is catalyzed by the enzyme Leucine Dehydrogenase (LeuDH, EC 1.4.1.9), which utilizes the cofactor NADH and an ammonium source to stereoselectively produce L-tert-Leucine.[5][8][9] The reaction is often coupled with a cofactor regeneration system, such as using glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), to continuously replenish the consumed NADH, making the process cost-effective and efficient.[3][10]
Caption: Enzymatic synthesis workflow for L-tert-Leucine.
Detailed Experimental Protocol: Whole-Cell Biocatalysis
This protocol describes a whole-cell biocatalysis approach, which simplifies the process by eliminating the need for enzyme purification. Recombinant E. coli cells are engineered to co-express both Leucine Dehydrogenase (LeuDH) and a regeneration enzyme like Glucose Dehydrogenase (GDH).[3][8]
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Biocatalyst Preparation: Culture recombinant E. coli cells expressing LeuDH and GDH genes. Induce protein expression and harvest the wet cells via centrifugation.[7]
-
Reaction Setup: In a temperature-controlled reactor, prepare a reaction buffer (e.g., pH 8.0-8.5).
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Addition of Reactants: Add the substrates: trimethylpyruvate (TMP), glucose (for cofactor regeneration), and an ammonium source like ammonium chloride (NH₄Cl).[8]
-
Initiation: Introduce the prepared whole-cell biocatalyst to the reactor to initiate the reaction.
-
Process Control: Maintain the pH at the optimal level (e.g., 8.5) by automated titration with a base, as the reaction can cause a pH shift.[8] Monitor the reaction progress by periodically analyzing samples for substrate consumption and product formation via HPLC.
-
Termination and Product Isolation: Once the reaction reaches completion (typically >95% conversion), terminate it by heating.[8]
-
Purification: Remove the cell biomass by centrifugation. Adjust the pH of the supernatant to the isoelectric point of L-tert-Leucine to induce crystallization. The purified product can then be collected by filtration and drying.[8]
Applications in Drug Discovery and Development
As a Chiral Building Block in Peptide Synthesis
The primary application of L-tert-Leucine is in peptide synthesis.[11] When incorporated into a peptide sequence, its bulky side chain provides steric protection to the adjacent peptide bonds, making them resistant to cleavage by proteases. This is a critical strategy for increasing the oral bioavailability and plasma half-life of therapeutic peptides.
Caption: Incorporation of L-tert-Leucine into a peptide chain.
Role as a Chiral Auxiliary
A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic scheme to guide a reaction to produce a single enantiomer of the desired product. Due to its rigid and well-defined stereochemistry, L-tert-Leucine and its derivatives are highly effective chiral auxiliaries, particularly in asymmetric alkylation and aldol reactions, ensuring high stereoselectivity.[3][9]
Impact on Pharmaceutical Ingredients (APIs)
L-tert-Leucine is an indispensable intermediate in the total synthesis of several blockbuster drugs.[6]
-
Antivirals: It is a key component in HIV protease inhibitors like Atazanavir and the Hepatitis C virus (HCV) protease inhibitor Telaprevir.[3] Its structure is integral to the molecule's ability to fit into and block the active site of the viral protease.
-
Oncology: It is used in the synthesis of novel cancer therapeutics where metabolic stability and specific conformational properties are required for targeting protein-protein interactions.[6][7]
Analytical and Quality Control Methodologies
Rigorous analytical control is essential to verify the identity, purity, and particularly the enantiomeric excess (e.e.) of L-tert-Leucine.
Purity and Identity Confirmation
-
Identity: Confirmed using techniques like Nuclear Magnetic Resonance (NMR) to verify the chemical structure and Infrared (IR) spectroscopy for functional group analysis.[1] The Food Chemical Codex (FCC) monograph often specifies IR absorption for identification.[12]
-
Purity (Assay): Overall purity is typically determined by nonaqueous titration or HPLC.
Protocol: Chiral Purity Analysis by HPLC
Determining the enantiomeric excess is the most critical quality control step. This is often achieved by reversed-phase HPLC (RP-HPLC) after pre-column derivatization with a chiral reagent.
-
Standard and Sample Preparation: Accurately weigh and dissolve L-tert-Leucine standard and sample batches in a suitable diluent (e.g., dilute acid).
-
Derivatization: React the samples with a derivatizing agent (e.g., o-Phthaldialdehyde/N-acetyl-L-cysteine or Marfey's reagent) that imparts a chromophore and allows for the separation of the L and D enantiomers.
-
HPLC System: Use a validated RP-HPLC system with a suitable C18 column.
-
Mobile Phase and Conditions: Employ a gradient elution method, typically with a buffered aqueous phase and an organic modifier like acetonitrile or methanol.[13]
-
Detection: Use a UV detector set to the appropriate wavelength for the derivatized amino acid (e.g., 338 nm).[13]
-
Analysis: Inject the derivatized standard and samples. The L- and D-enantiomers will elute as separate peaks. Calculate the enantiomeric excess (% e.e.) by integrating the peak areas: % e.e. = ([Area(L) - Area(D)] / [Area(L) + Area(D)]) * 100. A result of >99% e.e. is typically required for pharmaceutical applications.[10]
Safety, Handling, and Storage
-
Hazard Identification: L-tert-Leucine is generally not classified as a hazardous substance according to GHS and OSHA standards.[1] However, as with any chemical powder, inhalation of dust should be avoided.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is recommended. In case of significant dust generation, respiratory protection may be necessary.
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[14]
-
Storage: Store in a cool, dry, dark place in tightly sealed containers to maintain stability.[5][6]
References
-
PubChem. (n.d.). L-tert-Leucine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of L-tert-leucine by LeuDH coupling with GDH. Retrieved from [Link]
-
ResearchGate. (2016). Directed evolution of leucine dehydrogenase for improved efficiency of L-tert-leucine synthesis. Retrieved from [Link]
-
MDPI. (2022). Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for L-tert-Leucine Production. Retrieved from [Link]
-
Frontiers. (2021). Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and L-tert-Leucine Production. Retrieved from [Link]
- Google Patents. (n.d.). WO2001030807A1 - Process for the preparation of a dipeptide and intermediate product in such a process.
-
Natural Micron Pharm Tech. (n.d.). L-Tert-Leucine. Retrieved from [Link]
-
Thieme. (n.d.). 4 Synthesis of Peptides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: L-tert-Leucine methylester hydrochloride. Retrieved from [Link]
-
Autech. (n.d.). L-Tert-Leucine CAS 20859-02-3 | Raw Material Suppliers. Retrieved from [Link]
-
METHODS AND OBJECTS OF CHEMICAL ANALYSIS. (2017). HPLC Determination of L-valine, L-leucine, and L-Isoleicin Using Pre-column Derivatization by Di-tret-butyl-dicarbonate. Retrieved from [Link]
-
European Union Reference Laboratory for Feed Additives. (2018). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Retrieved from [Link]
Sources
- 1. L-tert-Leucine | C6H13NO2 | CID 164608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 20859-02-3: L-tert-Leucine | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. zhishangchem.com [zhishangchem.com]
- 5. L-tert-Leucine | 20859-02-3 [chemicalbook.com]
- 6. L-Tert-Leucine - Natural Micron Pharm Tech [nmpharmtech.com]
- 7. mdpi.com [mdpi.com]
- 8. L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli [frontiersin.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 13. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and L-tert-Leucine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
